molecular formula C8H16ClNO2 B1523268 2-(Piperidin-4-yl)propanoic acid hydrochloride CAS No. 1269379-23-8

2-(Piperidin-4-yl)propanoic acid hydrochloride

Cat. No.: B1523268
CAS No.: 1269379-23-8
M. Wt: 193.67 g/mol
InChI Key: MREIBYGLZDNCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Piperidin-4-ylpropanoic acid hydrochloride” is a synthetic organic compound . It has an empirical formula of C8H16ClNO2 and a molecular weight of 193.67 . It is provided for research use only.


Molecular Structure Analysis

The molecular structure of “2-Piperidin-4-ylpropanoic acid hydrochloride” can be represented by the SMILES string Cl.CC(C1CCNCC1)C(O)=O . The InChI key for this compound is MREIBYGLZDNCGA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“2-Piperidin-4-ylpropanoic acid hydrochloride” is a solid . Its molecular formula is C8H16ClNO2 and it has a molecular weight of 193.67 .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 2-Piperidin-4-ylpropanoic acid hydrochloride, characterized as 4-carboxypiperidinium chloride, was analyzed using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This study provides detailed insights into the orthorhombic crystal structure, space group, and hydrogen bonding interactions, highlighting the compound's conformational and structural characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Pharmacodynamics of Tolperisone

Tolperisone, a derivative of 2-Piperidin-4-ylpropanoic acid hydrochloride, has been reviewed for its pharmacodynamic effects, including actions on sodium and calcium channels. This compound is utilized in treating spasticity and related pains due to its centrally acting muscle relaxant properties. The review encapsulates tolperisone's mechanism of action and its basic pharmacodynamic effects, providing a foundational understanding of its application in clinical practice (Tekes, 2014).

Synthesis and Bioactivity Studies

A study on the synthesis and bioactivity of Mannich bases with piperidine moiety, including derivatives of 2-Piperidin-4-ylpropanoic acid hydrochloride, explored their cytotoxicity and carbonic anhydrase inhibitory activities. This research contributes to understanding the compound's potential therapeutic applications and the need for chemical modifications to enhance its drug candidate profile (Unluer et al., 2016).

Corrosion Inhibition Efficiency

The efficacy of piperidine derivatives, including those related to 2-Piperidin-4-ylpropanoic acid hydrochloride, as corrosion inhibitors on iron surfaces was investigated through DFT and Monte Carlo dynamics studies. This research offers insights into the interaction mechanisms of these compounds with iron, providing a theoretical basis for their application as corrosion inhibitors (Belghiti et al., 2018).

Antimicrobial Activity

The antimicrobial activities of synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, a derivative of 2-Piperidin-4-ylpropanoic acid hydrochloride, were evaluated against various pathogens. This study highlights the compound's moderate antimicrobial effectiveness, suggesting potential for further investigation as an antimicrobial agent (Ovonramwen, Owolabi, & Oviawe, 2019).

Future Directions

Piperidine derivatives have been the subject of recent advances in synthesis and pharmacological applications . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Properties

IUPAC Name

2-piperidin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREIBYGLZDNCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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